N-(4-phenoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
N-(4-phenoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound that features a phenoxyphenyl group, a thiazolyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Sulfonamide Formation: The thiazole intermediate can then be reacted with a sulfonyl chloride to introduce the sulfonamide group.
Acetamide Formation: The final step involves coupling the phenoxyphenyl group with the thiazole-sulfonamide intermediate using an appropriate acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases where modulation of specific pathways is beneficial.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might act by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its activity.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: can be compared with other sulfonamide-thiazole derivatives.
This compound: can be compared with other phenoxyphenyl derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c27-22(24-17-11-13-20(14-12-17)30-19-7-3-1-4-8-19)15-18-16-31-23(25-18)26-32(28,29)21-9-5-2-6-10-21/h1-14,16H,15H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXAAGWVSXNKLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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